Ethyl 2-(4-aminothian-4-yl)acetate
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Overview
Description
Ethyl 2-(4-aminothian-4-yl)acetate is an organic compound known for its strong coordination ability due to the presence of nitrogen and oxygen atoms. This compound is often used as a ligand in coordination chemistry and has diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-aminothian-4-yl)acetate can be synthesized through several methods. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate, which is then converted to this compound . The reaction typically requires mild conditions and can be carried out at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-aminothian-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, which can have different functional groups attached to the thiazole ring.
Scientific Research Applications
Ethyl 2-(4-aminothian-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which ethyl 2-(4-aminothian-4-yl)acetate exerts its effects involves its ability to coordinate with metal ions through its nitrogen and oxygen atoms. This coordination can influence various molecular targets and pathways, leading to its observed biological activities. The compound’s interactions with enzymes and receptors are key to its mechanism of action.
Comparison with Similar Compounds
Ethyl 2-(4-aminothian-4-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-aminothiazole-4-acetate: Both compounds have similar thiazole rings but differ in their substituents.
2-Amino-4-thiazoleacetic acid: This compound lacks the ethyl ester group present in this compound.
2-Amino-6-nitrobenzothiazole: This compound has a nitro group, which significantly alters its chemical properties compared to this compound.
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-(4-aminothian-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c1-2-12-8(11)7-9(10)3-5-13-6-4-9/h2-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOAUGDIVIREQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCSCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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